molecular formula C6H14ClN3O B6278045 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride CAS No. 2770368-64-2

3-(methylamino)pyrrolidine-1-carboxamide hydrochloride

Cat. No.: B6278045
CAS No.: 2770368-64-2
M. Wt: 179.65 g/mol
InChI Key: ZEPDQEYFUBYYHF-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is a pyrrolidine-derived organic compound featuring a methylamino substituent at position 3 and a carboxamide group at position 1 of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2770368-64-2

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65 g/mol

IUPAC Name

3-(methylamino)pyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-8-5-2-3-9(4-5)6(7)10;/h5,8H,2-4H2,1H3,(H2,7,10);1H

InChI Key

ZEPDQEYFUBYYHF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C(=O)N.Cl

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with methylamine. One common method includes the use of carboxylic acid derivatives and coupling reagents such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in the presence of a base like Hünig’s base (iPr2NEt) to facilitate the amidation reaction . The reaction is usually carried out at room temperature, resulting in good to quantitative yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Evidence ID
This compound C7H14ClN3O - Methylamino at C3
- Carboxamide at C1
203.66 Potential intermediate in drug synthesis; structural similarity to GPCR-targeting agents N/A
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride C6H14Cl2N3O - Aminomethyl at C3
- Carboxamide at C1
230.11 Industrial chemical; listed with suppliers for bulk synthesis
3-[Methyl(phenyl)amino]-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide hydrochloride C22H28ClN3O4 - Methyl(phenyl)amino at C3
- Trimethoxyphenyl-carboxamide at C1
434.94 Complex ligand for drug discovery; aromatic groups may enhance receptor binding
1-Methylpyrrolidin-3-amine hydrochloride C5H13ClN2 - Methyl at N1
- Amine at C3
136.62 Simple pyrrolidine salt; used as a building block in organic synthesis
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride C13H19ClN2O2 - Benzyl ester at C1
- Amino and methyl at C3/C4
278.76 Chiral intermediate; ester group may influence metabolic stability

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for bioavailability. For example, 1-methylpyrrolidin-3-amine hydrochloride (MW 136.62) is highly soluble due to its low molecular weight and simple structure .
  • Stability: Carboxamide derivatives (e.g., 3-(aminomethyl)pyrrolidine-1-carboxamide dihydrochloride ) exhibit greater stability under acidic conditions compared to ester-based analogs (e.g., benzyl carboxylate derivatives ).

Biological Activity

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C6_6H12_12ClN3_3O
  • Molecular Weight : Approximately 189.63 g/mol
  • Solubility : Enhanced by the hydrochloride form, increasing its stability and usability in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It shows potential as an agonist or antagonist at several receptors, including serotonin and dopamine receptors. These interactions suggest possible psychoactive properties that could be explored for therapeutic applications in neuropharmacology.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter pathways due to its structural similarity to known neurotransmitters. Preliminary studies have shown that it can cross the blood-brain barrier, which is crucial for any potential central nervous system (CNS) activity.

Table 1: Summary of Neuropharmacological Studies

Study ReferenceFindings
Exhibited binding affinity to serotonin receptorsPotential for developing CNS-active drugs
Interaction with dopamine receptorsPossible implications in mood regulation and psychotropic effects

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.0048 mg/mLHigh
Escherichia coli0.0195 mg/mLModerate
Bacillus mycoides0.0048 mg/mLHigh
Candida albicans0.039 mg/mLModerate

These results highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent .

Case Study 1: Neuropharmacological Investigation

A study aimed at evaluating the effects of this compound on memory enhancement demonstrated that it could inhibit insulin-regulated aminopeptidase (IRAP), which is linked to memory functions. The results indicated significant improvements in memory retention in animal models when treated with this compound .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties, researchers tested this compound against a panel of pathogenic bacteria and fungi. The findings suggested that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with specific MIC values indicating strong antibacterial efficacy .

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